molecular formula C17H10BrClFNO3 B4940860 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid

Cat. No.: B4940860
M. Wt: 410.6 g/mol
InChI Key: TVLVHWSLCGUIKX-QCDXTXTGSA-N
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Description

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, cyano, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the core phenoxyacetic acid structureThe fluorophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and fluorophenyl groups allows the compound to bind to these targets with high affinity, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]phenoxy]acetic acid: Similar structure but with a different position of the fluorophenyl group.

    2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]phenoxy]acetic acid: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-bromo-6-chloro-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClFNO3/c18-14-5-10(6-15(19)17(14)24-9-16(22)23)4-12(8-21)11-2-1-3-13(20)7-11/h1-7H,9H2,(H,22,23)/b12-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVHWSLCGUIKX-QCDXTXTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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